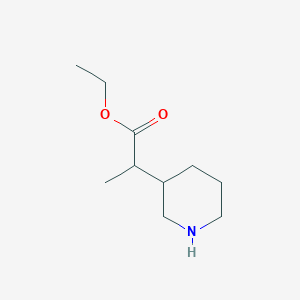
Ethyl 2-(piperidin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(piperidin-3-yl)propanoate: is an organic compound that belongs to the class of esters. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes steps such as washing the reaction mixture with organic solvents, concentrating under reduced pressure, and recrystallizing to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(piperidin-2-yl)propanoate
- Ethyl 4-(piperidin-3-yl)butanoate
- Ethyl 2-(pyrrolidin-3-yl)propanoate
Comparison: Ethyl 2-(piperidin-3-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biologische Aktivität
Ethyl 2-(piperidin-3-yl)propanoate, a compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an ethyl ester functional group attached to a piperidine ring. This specific arrangement of functional groups is believed to influence its biological activity significantly. The compound can exist as a hydrochloride salt, enhancing its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes involved in critical biological processes, such as proteases related to viral replication .
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
Case Studies and Research Findings
-
Antiviral Studies :
A study investigating the antiviral properties of piperidine derivatives found that several compounds, including those structurally similar to this compound, exhibited moderate inhibition against SARS-CoV-2 main protease (Mpro). The research indicated that these compounds could disrupt viral replication pathways by targeting key enzymes involved in polyprotein processing . -
Antimicrobial Effects :
Research on traditional medicinal plants revealed that compounds containing piperidine structures demonstrated significant antibacterial activity against respiratory pathogens. This compound was highlighted for its potential applications in developing new antimicrobial agents . -
Pharmacological Applications :
This compound has been explored as a building block in drug synthesis, particularly for developing analgesics and other therapeutic agents due to its favorable pharmacokinetic properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related piperidine derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 3-(piperidin-2-yl)propanoate | 7599-21-5 | Different piperidine position; potential analgesic properties. |
| Ethyl 3-(piperidin-4-yl)propanoate | 42944937 | Exhibits different biological activities due to structural variations. |
| Ethyl 2-methyl-2-(piperidin-4-YL)propanoate | 49759623 | Contains additional methyl group; affects solubility and activity. |
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-piperidin-3-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XRIQVADXRZQOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















